ST-1535

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von ST1535 beinhaltet eine praktische und nachhaltige Strategie unter Verwendung eisenkatalysierter Kreuzkupplungsreaktionen. Der Prozess umfasst die Reaktion von 2-Butyl-9-methyl-8-(2H-1,2,3-triazol-2-yl)-9H-purin-6-amin mit Chlorbutylmagnesium .

Industrielle Produktionsmethoden: Die industrielle Produktion von ST1535 beinhaltet typischerweise eine großtechnische Synthese unter Verwendung derselben eisenkatalysierten Kreuzkupplungsreaktionen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: ST1535 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Geformte Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von ST1535 zur Bildung verschiedener oxidierter Derivate führen .

Wissenschaftliche Forschungsanwendungen

ST1535 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der Untersuchung von Adenosin-A2A-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation biologischer Prozesse, die Adenosinrezeptoren betreffen.

Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial bei der Behandlung der Parkinson-Krankheit und anderer neurodegenerativer Erkrankungen.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Adenosinrezeptoren abzielen

5. Wirkmechanismus

ST1535 übt seine Wirkung aus, indem es an den Adenosin-A2A-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der eine entscheidende Rolle bei der Regulierung der Neurotransmitterfreisetzung und neuronalen Aktivität spielt. Durch die Blockierung des Adenosin-A2A-Rezeptors moduliert ST1535 die Signalwege, die an der motorischen Kontrolle und dem Neuroschutz beteiligt sind, was es zu einem vielversprechenden Kandidaten für die Behandlung der Parkinson-Krankheit macht .

Ähnliche Verbindungen:

- KW6002 (auch bekannt als Istradefyllin)

- ZM241385

- SCH58261

Vergleich: ST1535 ist einzigartig in seiner Fähigkeit, selektiv an atypische Adenosin-A2A-Rezeptoren zu binden, insbesondere im Hippocampus und Kortex, wo keine typische Adenosin-A2A-Bindung nachgewiesen wird. Dieses selektive Bindungsprofil unterscheidet ST1535 von anderen Adenosin-A2A-Rezeptor-Antagonisten wie KW6002, ZM241385 und SCH58261, die unterschiedliche Affinitäten für typische und atypische Adenosin-A2A-Rezeptoren aufweisen .

Wirkmechanismus

ST1535 exerts its effects by binding to and antagonizing the adenosine A2A receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating neurotransmitter release and neuronal activity. By blocking the adenosine A2A receptor, ST1535 modulates the signaling pathways involved in motor control and neuroprotection, making it a promising candidate for the treatment of Parkinson’s disease .

Vergleich Mit ähnlichen Verbindungen

- KW6002 (also known as istradefylline)

- ZM241385

- SCH58261

Comparison: ST1535 is unique in its ability to selectively bind to atypical adenosine A2A receptors, particularly in the hippocampus and cortex, where typical adenosine A2A binding is not detected. This selective binding profile distinguishes ST1535 from other adenosine A2A receptor antagonists like KW6002, ZM241385, and SCH58261, which have different affinities for typical and atypical adenosine A2A receptors .

Biologische Aktivität

ST-1535 is a novel compound recognized for its biological activity as a preferential antagonist of the A2A adenosine receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and modulation of motor activity, making this compound particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, potential therapeutic applications, and relevant research findings.

This compound functions primarily as an antagonist at the A2A adenosine receptor, which is implicated in the regulation of dopamine pathways. By blocking this receptor, this compound enhances dopaminergic signaling, which can alleviate symptoms associated with Parkinson's disease.

Key Pharmacodynamic Properties

- IC50 Values :

- A2A receptor: 353 ± 30 nM

- A1 receptor: 510 ± 38 nM

- Effects on Motor Activity :

- At doses of 5 and 10 mg/kg, this compound antagonizes catalepsy induced by A2A agonists.

- Induces hypermotility at doses ranging from 5 to 20 mg/kg.

Case Studies and Research Findings

- Parkinson's Disease Treatment :

- Animal Model Studies :

Comparative Efficacy Table

| Compound | Mechanism | IC50 (nM) | Effects on Catalepsy | Hypermotility Induction |

|---|---|---|---|---|

| This compound | A2A Adenosine Antagonist | 353 | Yes | Yes |

| Traditional DA Agonists | Dopamine Receptor Agonist | Varies | Yes | Varies |

Safety Profile and Side Effects

While this compound shows promising efficacy in enhancing dopaminergic activity, it is essential to evaluate its safety profile. Current studies indicate that it does not significantly increase the side effects commonly associated with other treatments for Parkinson's disease, such as dyskinesia or psychosis . Further long-term studies are necessary to comprehensively assess its safety.

Eigenschaften

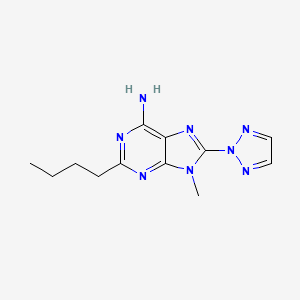

IUPAC Name |

2-butyl-9-methyl-8-(triazol-2-yl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N8/c1-3-4-5-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-6-7-15-20/h6-7H,3-5H2,1-2H3,(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYQMAWUIRPCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432000 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496955-42-1 | |

| Record name | ST-1535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTK8WWM73W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ST-1535 and how does it impact Parkinson's disease symptoms?

A1: this compound acts as a preferential antagonist of the adenosine A2A receptor. [] This receptor subtype is highly concentrated in the striatum, a brain region involved in motor control and significantly affected in Parkinson's disease. By blocking adenosine A2A receptors, this compound indirectly enhances dopaminergic signaling. [, ] This enhancement helps to alleviate motor deficits associated with Parkinson's disease, such as difficulties in movement initiation and sensory-motor integration. []

Q2: What is the evidence that this compound is effective in preclinical models of Parkinson's disease?

A2: Studies in rodent models of Parkinson's disease demonstrate that this compound effectively counteracts motor deficits. In a rat model where Parkinson's disease-like symptoms are induced by 6-hydroxydopamine lesioning, this compound administration improved performance in tests assessing movement initiation, gait, and sensory-motor integration. [] Additionally, this compound showed efficacy in reversing catalepsy induced by an adenosine A2A agonist in mice, further supporting its antagonistic action on this receptor subtype. []

Q3: How does the structure of this compound relate to its activity as an adenosine A2A antagonist?

A4: Although the provided research doesn't delve into detailed structure-activity relationship (SAR) studies for this compound, it does mention that it is a preferential A2A antagonist compared to the A1 subtype. [] Further research exploring modifications to the this compound structure could reveal key structural elements responsible for its affinity and selectivity towards adenosine A2A receptors. Such SAR studies are crucial for optimizing the compound's potency, pharmacokinetic properties, and ultimately its therapeutic potential.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.